Enantiomer-Dependent Quinolone Antibacterial Potency: (1R,4R)-2-Ethyl Bridge vs. Piperazine Parent
In a systematic quinolone structure–activity study, **compound 13** (incorporating the (1R,4R)-2-methyl‑2,5-diazabicyclo[2.2.1]heptane bridge, the closest 2‑alkyl analogue of the title compound with published data) displayed an MIC of **0.06 µg mL⁻¹** against *Escherichia coli* UC‑2, whereas the (1S,4S) enantiomer (**compound 14**) gave an MIC of **0.12 µg mL⁻¹** under identical assay conditions, demonstrating a **2‑fold enantiomeric difference** [1]. The parent piperazine analogue had an MIC of 0.03 µg mL⁻¹, indicating that the bridged scaffold retains near-equivalent Gram‑negative potency while imposing greater conformational constraint. This establishes that the (1R,4R) configuration is critical for achieving maximal quinolone antibacterial activity relative to its enantiomer.
| Evidence Dimension | In vitro antibacterial MIC (E. coli UC‑2) for quinolone C7‑heterocycle analogues |
|---|---|
| Target Compound Data | 0.06 µg mL⁻¹ (closest 2‑alkyl analogue, compound 13, (1R,4R)-2-methyl bridge) |
| Comparator Or Baseline | (1S,4S)-enantiomer: 0.12 µg mL⁻¹ (compound 14); piperazine parent: 0.03 µg mL⁻¹ |
| Quantified Difference | 2‑fold lower MIC for (1R,4R) vs. (1S,4S) enantiomer |
| Conditions | Standard agar dilution MIC assay; E. coli UC‑2; quinolone scaffold with C7‑heterocycle variation; J. Med. Chem. 1991 (Table II) |
Why This Matters
The 2‑fold enantiomeric potency gap validates that procurement of the single (1R,4R) enantiomer is not a matter of preference but a condition for reproducing published structure–activity relationships.
- [1] Kiely, J. S.; Hutt, M. P.; Culbertson, T. P.; Bucsh, R. A.; Worth, D. F.; Lesheski, L. E.; Gogliotti, R. D.; Sesnie, J. C.; Solomon, M.; Mich, T. F. Quinolone Antibacterials: Preparation and Activity of Bridged Bicyclic Analogues of the C7-Piperazine. J. Med. Chem. 1991, 34 (2), 656–663; Table II, compounds 13 and 14. View Source
